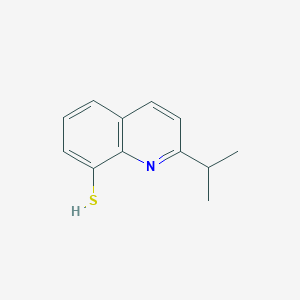
8-Quinolinethiol, 2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with an isopropyl group at the 2-position and a thiol group at the 8-position, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylquinoline-8-thiol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste .
化学反応の分析
Types of Reactions
2-Isopropylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
2-Isopropylquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-isopropylquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions make it a promising candidate for antimicrobial and anticancer therapies .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
2-Methylquinoline: Similar structure but with a methyl group instead of an isopropyl group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a thiol group.
Uniqueness
2-Isopropylquinoline-8-thiol is unique due to the presence of both an isopropyl group and a thiol group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
54421-21-5 |
|---|---|
分子式 |
C12H13NS |
分子量 |
203.31 g/mol |
IUPAC名 |
2-propan-2-ylquinoline-8-thiol |
InChI |
InChI=1S/C12H13NS/c1-8(2)10-7-6-9-4-3-5-11(14)12(9)13-10/h3-8,14H,1-2H3 |
InChIキー |
YSQHWXLGOAKEJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=C(C=CC=C2S)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


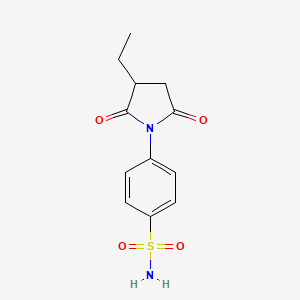
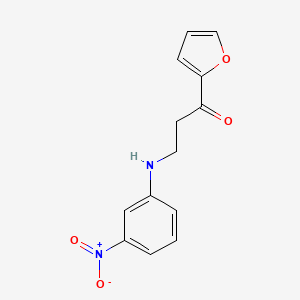
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)

![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)
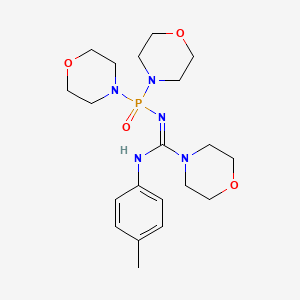

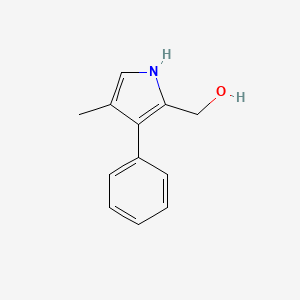
![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)

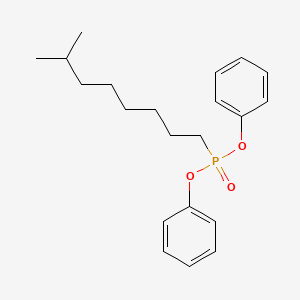
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
![(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
